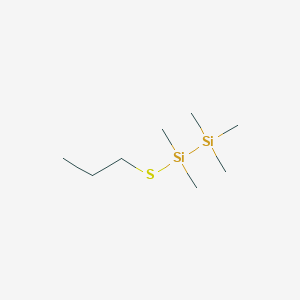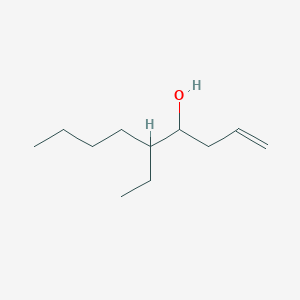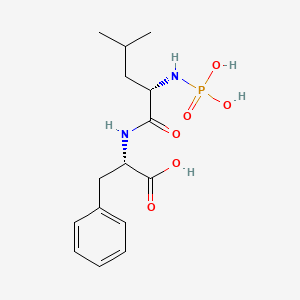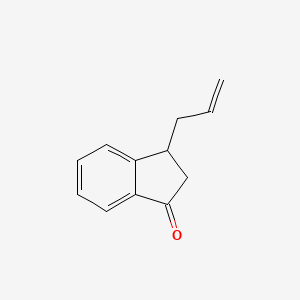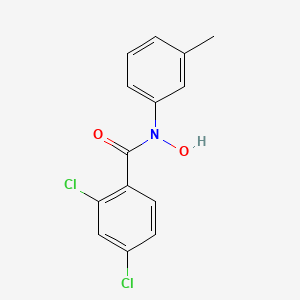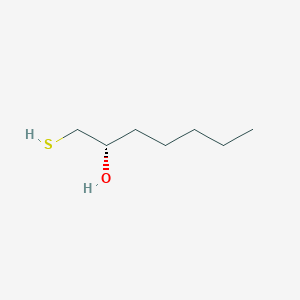![molecular formula C11H17NOSn B14430371 4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine CAS No. 82505-79-1](/img/structure/B14430371.png)
4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine is a unique organotin compound characterized by the presence of a trimethylstannyl group attached to a butadiyne backbone, which is further connected to a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine typically involves the coupling of trimethylstannylacetylene with a morpholine derivative. One common method is the palladium-catalyzed Sonogashira coupling reaction, where trimethylstannylacetylene reacts with an iodo-morpholine derivative under mild conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, like CuI, in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The trimethylstannyl group can be oxidized to form stannic derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles such as halides or organolithium reagents can be employed for substitution reactions.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in coupling reactions.
Major Products Formed
Oxidation: Stannic derivatives.
Substitution: Various substituted morpholine derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation or functionalization.
Applications De Recherche Scientifique
4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Medicine: Investigated for its potential use in medicinal chemistry for the synthesis of pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine is primarily based on its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group and the butadiyne backbone. The trimethylstannyl group can act as a leaving group in substitution reactions, while the butadiyne backbone provides a site for further functionalization. The morpholine ring can interact with biological targets, potentially leading to bioactive properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine: Similar structure but with a triphenylstannyl group instead of a trimethylstannyl group.
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Contains a butadiyne backbone with trimethylsilyl groups instead of trimethylstannyl groups.
Uniqueness
4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to other similar compounds. The combination of the butadiyne backbone and the morpholine ring further enhances its versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
82505-79-1 |
|---|---|
Formule moléculaire |
C11H17NOSn |
Poids moléculaire |
297.97 g/mol |
Nom IUPAC |
trimethyl(4-morpholin-4-ylbuta-1,3-diynyl)stannane |
InChI |
InChI=1S/C8H8NO.3CH3.Sn/c1-2-3-4-9-5-7-10-8-6-9;;;;/h5-8H2;3*1H3; |
Clé InChI |
RGVBVVZNQJXCLN-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C#CC#CN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


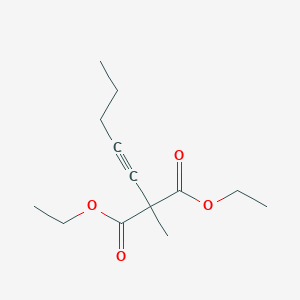
![7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid](/img/structure/B14430296.png)
![N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14430297.png)
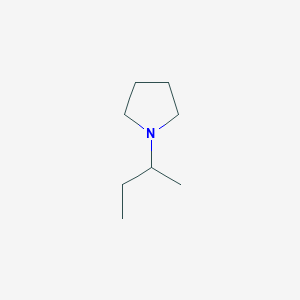
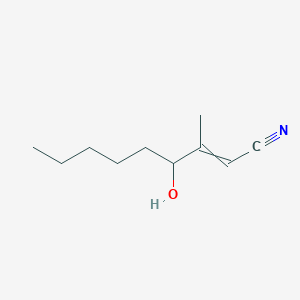
stannane](/img/structure/B14430314.png)
![(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane](/img/structure/B14430321.png)
